molecular formula C9H12N2O5 B3041971 4-Nitro-D-phenylalanine hydrate CAS No. 444777-67-7

4-Nitro-D-phenylalanine hydrate

Cat. No.: B3041971
CAS No.: 444777-67-7
M. Wt: 228.2 g/mol
InChI Key: OLZDHJRNUIXKLU-DDWIOCJRSA-N
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Description

4-Nitro-D-phenylalanine hydrate is an organic compound with the chemical formula C9H10N2O4·xH2O. It is a derivative of phenylalanine, an amino acid, and features a nitro group (-NO2) attached to the benzene ring. This compound appears as a colorless to yellow crystalline powder and is soluble in water and some organic solvents like methanol and ethanol [2][2].

Scientific Research Applications

4-Nitro-D-phenylalanine hydrate has several applications in scientific research:

Safety and Hazards

4-Nitro-D-phenylalanine hydrate is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

4-Nitro-D-phenylalanine hydrate can be synthesized through the nitration of phenylalanine. The common method involves mixing phenylalanine with nitric acid under controlled conditions to introduce the nitro group. After the reaction, the product is purified through crystallization or other separation techniques[2][2] . Industrial production methods may involve similar nitration processes but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

4-Nitro-D-phenylalanine hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 4-amino-D-phenylalanine when the nitro group is reduced .

Mechanism of Action

The mechanism of action of 4-Nitro-D-phenylalanine hydrate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can bind to receptors on bacterial cells, making it an effective antibacterial agent. It also acts as a catalyst in acylation reactions, which are crucial in the production of pharmaceuticals .

Comparison with Similar Compounds

4-Nitro-D-phenylalanine hydrate can be compared with other nitroaromatic amino acids, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDHJRNUIXKLU-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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